molecular formula C4H5ClO2S B3145165 5-Chloro-2,3-dihydrothiophene 1,1-dioxide CAS No. 56879-02-8

5-Chloro-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B3145165
CAS No.: 56879-02-8
M. Wt: 152.6 g/mol
InChI Key: GOFJEUGVRXSVIH-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C4H5ClO2SThis compound features a thiophene ring with attached chloro and oxide groups, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 5-Chloro-2,3-dihydrothiophene 1,1-dioxide involves the oxidation of 2,3-dihydrothiophene using oxidizing agents such as potassium persulfate or peroxyacetic acid under suitable conditions . The reaction typically proceeds as follows:

    Oxidation: 2,3-dihydrothiophene is treated with an oxidizing agent.

    Chlorination: The resulting product is then chlorinated to introduce the chloro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and chlorination steps, but with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiophene form.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium persulfate, peroxyacetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,3-dihydrothiophene 1,1-dioxide has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2,3-dihydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrothiophene 1,1-dioxide: Lacks the chloro group, making it less reactive in certain chemical reactions.

    3-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with the chloro group at a different position, leading to different reactivity and applications.

Uniqueness

5-Chloro-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both chloro and oxide groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJEUGVRXSVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 3
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 4
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 5
5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 6
5-Chloro-2,3-dihydrothiophene 1,1-dioxide

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